molecular formula C12H11NO2 B040730 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 117273-45-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B040730
CAS No.: 117273-45-7
M. Wt: 201.22 g/mol
InChI Key: BFCHTANYIYJEKK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is a tricyclic heterocyclic compound with a fused pyrroloquinoline scaffold. This structure serves as a versatile pharmacophore, enabling interactions with diverse biological targets, particularly in anticoagulation and diuretic therapies . Modifications to its core, such as introducing substituents (e.g., halogens, aryl groups) or hybridizing with other pharmacophores (e.g., thiazole, rhodanine), have yielded derivatives with enhanced potency, selectivity, and reduced side effects . Safety protocols for handling this compound emphasize avoiding inhalation, skin contact, and environmental contamination, as outlined in its safety data sheet .

Properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)10-7-9-4-1-3-8-5-2-6-13(10)11(8)9/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCHTANYIYJEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Stolle Method for Precursor Synthesis

The Stolle reaction, traditionally used for synthesizing isatin derivatives, has been adapted for pyrrolo[3,2,1-ij]quinoline-1,2-diones. In a modified protocol, hydrochlorides of substituted hydroquinolines react with oxalyl chloride under Lewis acid-free conditions to form 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones (yields: 70–85%). This method avoids harsh catalysts, enabling scalable production of precursors for downstream functionalization.

Key Steps:

  • Substrate Preparation : Hydroquinoline hydrochlorides are generated via acid-catalyzed cyclization of substituted anilines.

  • Oxalyl Chloride Treatment : Reaction with oxalyl chloride in anhydrous THF at 0–5°C forms the 1,2-dione core.

  • Cyclization : Intramolecular Friedel-Crafts acylation completes tricyclic ring formation.

Optimization Factors:

  • Temperature Control : Maintaining subambient temperatures prevents side reactions.

  • Solvent Purity : Anhydrous THF ensures high conversion rates.

StepReagentConditionsYield (%)
1KMnO₄ (3 eq), H₂SO₄80°C, 6 h65–70
2Jones reagent (2 eq)RT, 3 h85–90

Mechanistic Insights and Selectivity

Recyclization Pathways

During oxidation with m-chloroperbenzoic acid (MCPBA), pyrrolo[3,2,1-ij]quinoline-1,2-diones undergo recyclization to form oxazinoquinolinediones. While this pathway predominates in MCPBA-mediated reactions, selectivity for carboxylic acid formation requires:

  • Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups).

  • pH Control : Alkaline conditions favor hydrolysis of intermediates to carboxylic acids.

Computational Evidence :
Density functional theory (DFT) calculations indicate that the energy barrier for pyrrolidine ring opening (ΔG‡ = 18.3 kcal/mol) is lower than alternative pathways, facilitating carboxylate intermediate formation.

Analytical Characterization

Spectroscopic Data

Critical spectral markers for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid include:

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 1.83 (s, 6H, gem-dimethyl)

    • δ 2.04 (s, 3H, CH₃)

    • δ 5.46 (br s, 1H, CH)

    • δ 7.17–7.86 (m, aromatic protons)

  • ¹³C NMR :

    • δ 170.5 (C=O, carboxylic acid)

    • δ 155.2 (C=N, oxazine ring)

  • MS (EI) : Molecular ion peak at m/z 243.26 [M]⁺, with fragmentation patterns consistent with CO₂ loss.

Industrial Scalability Challenges

Solvent and Catalyst Recovery

Large-scale synthesis requires:

  • Solvent Recycling : THF recovery via distillation (bp: 66°C).

  • Catalyst Reuse : Immobilized acid catalysts (e.g., Nafion® resins) reduce waste.

Economic Considerations :

ParameterLaboratory ScalePilot Plant Scale
Yield (%)70–7565–68
THF Consumption (L/kg)1510
Energy Cost (USD/kg)12085

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances utilize visible-light photocatalysis for direct C–H carboxylation:

  • Catalyst : Ir(ppy)₃ (1 mol%)

  • Conditions : Blue LEDs, CO₂ atmosphere, 25°C

  • Yield : 55–60% (preliminary data)

Advantages :

  • Avoids prefunctionalized substrates.

  • Enables late-stage carboxylation of complex intermediates.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is C12H11NO2C_{12}H_{11}NO_2 with a molecular weight of 201.23 g/mol. The compound features a pyrroloquinoline structure that contributes to its unique chemical behavior and biological activity.

Biological Activities

  • Anticancer Activity
    • Recent studies have highlighted the potential of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives in cancer therapy. For instance, hybrid derivatives have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. These compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Anticoagulant Properties
    • Research indicates that derivatives of this compound can act as dual inhibitors of blood coagulation factors Xa and XIa. This property is crucial for developing new anticoagulant therapies that can manage thrombotic disorders without the side effects associated with traditional anticoagulants like warfarin .
  • Neuroprotective Effects
    • Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivative Exploration

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives typically involves multi-step organic reactions that include cyclization processes. The general synthetic approach includes:

  • Formation of Pyrroloquinoline Core : Starting from readily available precursors like pyrrole or quinoline derivatives.
  • Functionalization : Introducing various substituents that enhance biological activity or modify pharmacokinetic properties.

The efficiency of these synthetic routes has been demonstrated with yields often exceeding 90% in optimized conditions .

Case Study 1: Anticancer Activity

A study published in Molecules investigated a series of hybrid compounds derived from 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline. These compounds were tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting a strong potential for further development into anticancer agents .

Case Study 2: Anticoagulation

Another research effort focused on the anticoagulant properties of synthesized derivatives. These compounds were assessed for their ability to inhibit factor Xa and factor XIa in vitro. The most effective derivatives showed comparable efficacy to existing anticoagulants but with improved selectivity and lower toxicity profiles in preliminary animal models .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Anticoagulant Activity of Key Derivatives

Compound Class Target(s) IC$_{50}$ (µM) Selectivity Ratio (Xa/XIa) Ref.
Thiazole hybrids (e.g., 3a–q) Xa + XIa 0.05–0.12 1.2–3.8
Rhodanine hybrids (e.g., 5c–d) Xa 0.8–1.5 >10
Rhodanine hybrids (e.g., 5e–f) XIa 1.2–2.1 <0.5

Comparison with Diuretic Analogues

Pyrrolo vs. Pyrido Derivatives

The diuretic activity of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkylamides surpasses that of pyrido[3,2,1-ij]quinoline analogues. For instance, ethylamide derivatives of the pyrrolo series increase urinary output in rats by 180–220% (vs. 140–160% for pyrido derivatives) at 10 mg/kg, comparable to hydrochlorothiazide . The compact pyrrolidine ring improves steric fit into the Na$^+$-Cl$^-$ cotransporter (NCC) binding pocket, enhancing salt excretion .

Structural Modifications

Introducing a methyl group at position 2 of the pyrroloquinoline nucleus (e.g., N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides) boosts diuretic efficacy by 30–40% compared to unmethylated derivatives . Notably, tricyclic amides derived from this scaffold exhibit reduced ocular irritation (absent in 2% aqueous solutions) compared to bicyclic prototypes, despite similar enolic pKa values (~13.45) .

Substituent Effects

  • Halogenation: 6-Bromo and 6-chloro derivatives show 20–25% higher anticoagulant activity than non-halogenated analogues by enhancing hydrophobic interactions with factor Xa .
  • Crystal Structure: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate adopts a planar conformation, facilitating π-stacking with aromatic residues in target proteins .

Multifunctional Potential

Beyond anticoagulation and diuresis, derivatives like 1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid (compound 31) inhibit Mcl-1 (a cancer target) with IC$_{50}$ < 100 nM, demonstrating therapeutic versatility .

Biological Activity

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique pyrroloquinoline structure, which contributes to its biological activity. The molecular formula is C11H9NO2C_{11}H_{9}NO_{2}, and it has a molecular weight of approximately 175.19 g/mol. Its structural features allow for various interactions with biological targets, making it a versatile scaffold for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized derivatives demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation pathways .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This anti-inflammatory activity is attributed to its ability to modulate NF-kB signaling pathways .

The biological activities of this compound are largely mediated through:

  • Receptor Interaction : The compound interacts with various cellular receptors that are involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and inflammatory processes.
  • Signal Transduction Modulation : The compound modulates several signal transduction pathways that regulate cell survival and death.

Case Studies

A notable study evaluated a series of hybrid derivatives based on this compound for their anticoagulant properties. The results indicated that these derivatives could effectively inhibit thrombin and factor Xa in coagulation pathways, suggesting potential applications in treating thrombotic disorders .

Data Summary

Activity TypeAssay TypeIC50/MIC ValuesReference
AnticancerA549 Cell Line~10 µM
HT-29 Cell Line~15 µM
AntimicrobialS. aureus32 µg/mL
E. coli16 µg/mL
Anti-inflammatoryCytokine ProductionSignificant Reduction

Q & A

Q. Key Data :

ParameterValue/DetailSource
CatalystAlCl₃ (10 equivalents)
Reaction Temperature378 K
Yield73% after recrystallization

How can researchers resolve ambiguities in the stereochemical configuration of substituents in this compound?

Level : Advanced
Methodological Answer :
Stereochemical ambiguities, particularly in cis/trans isomerism, require a multi-technique approach:

  • NMR limitations : While ¹H NMR can suggest isomer ratios (e.g., cis-isomer purity via coupling constants), it may fail to resolve overlapping signals .
  • X-ray crystallography : Definitive confirmation of substituent geometry, as demonstrated for Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, where single-crystal analysis resolved the cis-configuration .
  • GC-MS validation : Correlate molecular ion peaks ([M]⁺) and fragmentation patterns with expected isomers .

Example :
In , cis-isomer purity was confirmed via GC-MS (m/z: 245 [M]⁺) and X-ray, despite ambiguous NMR data .

What computational strategies are effective in designing novel derivatives of this compound?

Level : Advanced
Methodological Answer :
State-of-the-art computational approaches include:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states .
  • Data-driven optimization : Machine learning models trained on experimental datasets (e.g., substituent effects on antimicrobial activity) prioritize high-potential derivatives .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for quinolone derivatives) to guide functionalization .

Case Study :
ICReDD’s framework integrates computational predictions with experimental validation, reducing trial-and-error cycles by 50% in reaction design .

What techniques are critical for characterizing the crystal structure and intermolecular interactions of this compound?

Level : Basic
Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs. For example, C–H⋯π interactions and hydrogen bonds stabilize centrosymmetric dimers in Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1731 cm⁻¹ for esters) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z: 245 [M]⁺) and fragmentation patterns .

Q. Crystallographic Parameters :

ParameterValueSource
Space groupP21/c
a, b, c (Å)8.309, 18.524, 8.730
β (°)112.30

How do fluorinated substitutions at specific positions influence the biological activity of this quinoline derivative?

Level : Advanced
Methodological Answer :
Fluorination enhances bioactivity by improving membrane permeability and target binding. Key findings include:

  • Position 8/9 fluorination : In 8,9-difluoro derivatives, fluorine’s electronegativity increases DNA gyrase inhibition, as seen in nadifloxacin analogs .
  • Methyl group at position 5 : Enhances metabolic stability without steric hindrance .
  • Carboxylic acid at position 2 : Critical for metal ion chelation in enzyme active sites .

Q. SAR Table :

Derivative StructureActivity (IC₅₀)Source
8,9-Difluoro-5-methyl derivative0.12 µM (E. coli)
Non-fluorinated analog2.5 µM (E. coli)

How can researchers address contradictions in spectroscopic data during structural elucidation?

Level : Advanced
Methodological Answer :
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic vs. solution-state differences. Strategies include:

  • Variable-temperature NMR : Identify temperature-dependent signal splitting (e.g., keto-enol tautomerism) .
  • Solid-state vs. solution analysis : Compare X-ray (solid) and NMR (solution) data to detect conformational flexibility .
  • Isotopic labeling : Resolve overlapping ¹H/¹³C signals in complex spectra .

Example :
In , X-ray confirmed the solid-state cis-configuration, whereas NMR alone could not distinguish isomers due to similar coupling constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid
Reactant of Route 2
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid

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